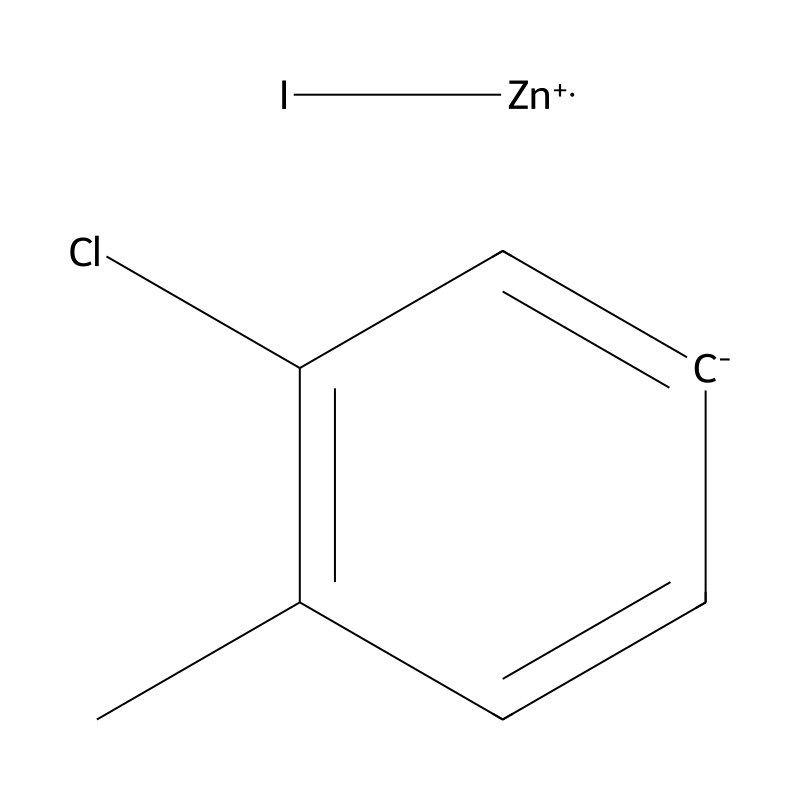

1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-2-methylbenzene-5-ide;iodozinc(1+) is a chemical compound that combines elements of organic and inorganic chemistry. It features a chlorinated aromatic ring (1-chloro-2-methylbenzene) linked to an iodozinc moiety. The structure can be represented as follows:

- Molecular Formula: C7H7ClIZn

- Molecular Weight: Approximately 333.216 g/mol

- CAS Number: Not specifically listed, but related compounds can be tracked via their respective CAS identifiers.

This compound is characterized by its unique combination of a chlorinated aromatic system and a zinc halide, which imparts specific reactivity and biological properties.

The reactivity of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) can be attributed to both the chlorinated aromatic ring and the iodozinc component. Key reactions include:

- Nucleophilic Substitution: The chlorine atom in the aromatic ring can be replaced by nucleophiles, making it a versatile intermediate in organic synthesis.

- Cross-Coupling Reactions: The zinc moiety facilitates cross-coupling reactions, particularly in the presence of organohalides, allowing for the formation of carbon-carbon bonds.

These reactions are often catalyzed by transition metals, enhancing the efficiency and selectivity of the processes.

Synthesis of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) typically involves:

- Formation of Iodozinc Complex:

- Reacting zinc with iodine to form iodozinc(1+).

- Substitution Reaction:

- Treating 1-chloro-2-methylbenzene with the iodozinc complex under controlled conditions (usually in an organic solvent) to facilitate nucleophilic substitution.

- Purification:

- The product can be purified using techniques such as recrystallization or chromatography.

The applications of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) are diverse:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Used in developing new materials that require specific electronic or optical properties due to its unique chemical structure.

Interaction studies involving 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in synthetic chemistry and its biological interactions. Investigations often employ techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to analyze reaction mechanisms and product structures.

Several compounds share structural or functional similarities with 1-chloro-2-methylbenzene-5-ide;iodozinc(1+). Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Bromo-2-methylbenzene | Halogenated aromatic | Higher reactivity due to bromine's leaving group ability. |

| Iodomethylzinc iodide | Organometallic | Used extensively in cross-coupling reactions. |

| Ethyl pentanoate;iodozinc(1+) | Ester with iodozinc | Different functional group leading to distinct reactivity patterns. |

Uniqueness

The uniqueness of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) lies in its combination of a chlorinated aromatic system with a zinc halide, which enhances its utility in both organic synthesis and potential biological applications. Its ability to participate in various